molecular formula C14H19Cl2NO3 B3855445 4-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}morpholine

4-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}morpholine

Cat. No. B3855445
M. Wt: 320.2 g/mol
InChI Key: NHTRLNTXYXNNBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}morpholine, also known as 2,4-D, is a widely used herbicide that belongs to the phenoxy family of chemicals. It was first synthesized in the 1940s and has since become one of the most commonly used herbicides in the world.

Mechanism of Action

The mechanism of action of 4-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}morpholine involves the disruption of plant hormone balance. Specifically, this compound is a synthetic auxin that mimics the natural plant hormone indoleacetic acid (IAA). By binding to the same receptors as IAA, this compound disrupts the normal hormone balance in plants, leading to uncontrolled growth and eventually death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are well-documented. In plants, this compound causes uncontrolled growth, leading to twisting and bending of stems and leaves. Additionally, this compound causes chlorosis (yellowing) of leaves, which is a result of disrupted chlorophyll synthesis. In animals, this compound is rapidly metabolized and excreted, with no significant toxicity reported at low doses.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}morpholine in lab experiments include its low cost, availability, and efficacy in controlling unwanted plant growth. However, this compound has some limitations, including its potential to affect the results of experiments by altering plant hormone balance. Additionally, this compound can have unintended effects on non-target organisms in the environment.

Future Directions

There are several future directions for research on 4-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}morpholine. One area of interest is the development of new and improved herbicides that are more effective and have fewer unintended effects on the environment. Additionally, research is needed to better understand the mechanisms of action of this compound and other herbicides, as well as their potential effects on non-target organisms. Finally, there is a need for research on the long-term effects of herbicide use on soil health and biodiversity.
Conclusion:
In conclusion, this compound, or this compound, is a widely used herbicide that has many scientific research applications. Its mechanism of action involves the disruption of plant hormone balance, leading to uncontrolled growth and eventually death. While this compound has many advantages for lab experiments, it also has limitations and potential unintended effects on the environment. Future research is needed to better understand the mechanisms of action of this compound and other herbicides, as well as their potential effects on non-target organisms.

Scientific Research Applications

4-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}morpholine is widely used in scientific research as a tool for studying plant growth and development. It is used to control weeds and unwanted plant growth in experimental plots, allowing researchers to study the effects of different treatments on plant growth and development. Additionally, this compound is used to induce somatic embryogenesis in plants, which is a valuable technique for plant breeding and genetic engineering.

properties

IUPAC Name

4-[2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Cl2NO3/c15-12-1-2-14(13(16)11-12)20-10-9-19-8-5-17-3-6-18-7-4-17/h1-2,11H,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTRLNTXYXNNBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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